molecular formula C16H18N2O2S B12639022 2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester CAS No. 921222-18-6

2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester

Cat. No.: B12639022
CAS No.: 921222-18-6
M. Wt: 302.4 g/mol
InChI Key: SFQZUYGZSPKFMP-UHFFFAOYSA-N
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Description

2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester is an organic compound with a complex structure that includes both amino and benzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2,3-diaminobenzoic acid with benzyl mercaptan under specific conditions to introduce the benzylsulfanyl group. This is followed by esterification with ethanol to form the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminobenzoic acid: Similar structure but lacks the benzylsulfanyl group.

    2,3-Diaminobenzoic acid: Similar structure but lacks the benzylsulfanyl group and ethyl ester.

Uniqueness

2,3-Diamino-6-benzylsulfanyl-benzoic acid ethyl ester is unique due to the presence of both amino and benzylsulfanyl groups, which confer distinct chemical properties and potential biological activities. The ethyl ester group also enhances its solubility and stability compared to similar compounds .

Properties

CAS No.

921222-18-6

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 2,3-diamino-6-benzylsulfanylbenzoate

InChI

InChI=1S/C16H18N2O2S/c1-2-20-16(19)14-13(9-8-12(17)15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10,17-18H2,1H3

InChI Key

SFQZUYGZSPKFMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)N)SCC2=CC=CC=C2

Origin of Product

United States

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